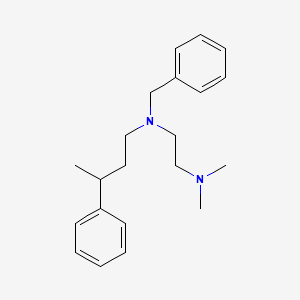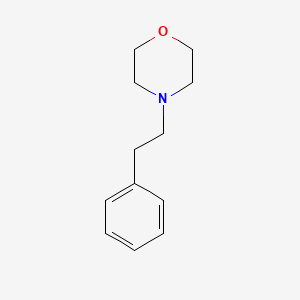![molecular formula C16H24N2O2 B3852478 1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B3852478.png)
1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, which can then be deprotected to yield the final compound .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential therapeutic effects, particularly as a ligand for alpha1-adrenergic receptors . This makes it a potential candidate for the treatment of conditions such as cardiac hypertrophy, congestive heart failure, and hypertension . In industry, it is used in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a key role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity and exert its therapeutic effects.
Comparison with Similar Compounds
1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as trazodone, naftopidil, and urapidil . These compounds also interact with alpha1-adrenergic receptors but may have different affinities and pharmacokinetic profiles. The unique structure of this compound gives it distinct properties that can be advantageous in certain therapeutic applications.
Properties
IUPAC Name |
1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-13(2)16(20-4)6-5-15(12)11-17-7-9-18(10-8-17)14(3)19/h5-6H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRGCHAWRRJHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(4-phenylmethoxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B3852402.png)
![1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3852408.png)
![1-[4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B3852412.png)

![1-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B3852440.png)
![N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine](/img/structure/B3852447.png)
![1-[(2,6-Dichlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3852450.png)
![N'-[(4-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B3852459.png)

![2,2'-{[(2-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3852471.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)
![2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3852494.png)
![1-[(E)-2-methylbut-2-enyl]piperidine-4-carboxamide](/img/structure/B3852496.png)

